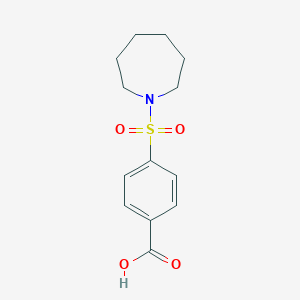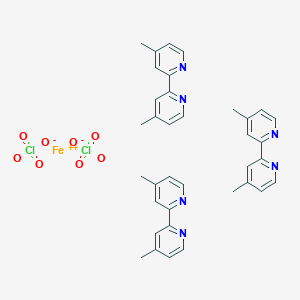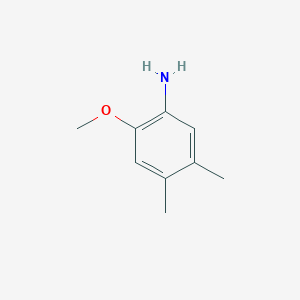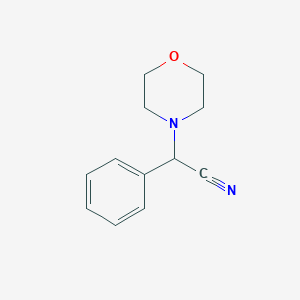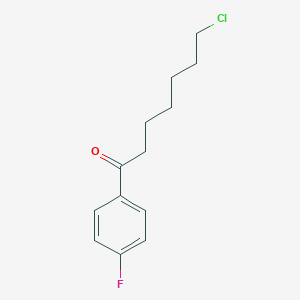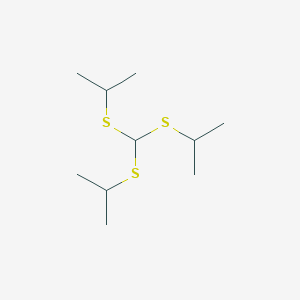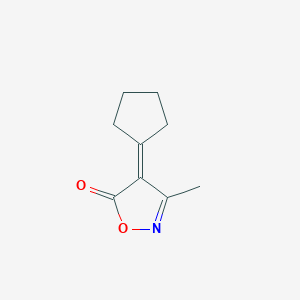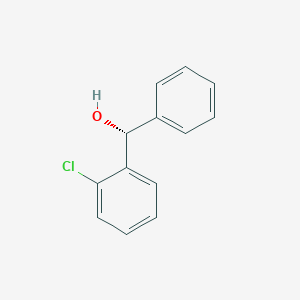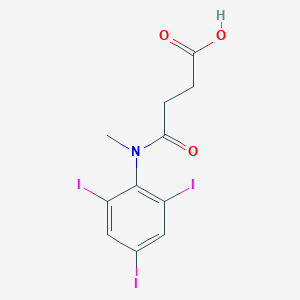
N-Methyl-2',4',6'-triiodosuccinanilic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2',4',6'-triiodosuccinanilic acid (MISA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MISA is a triiodinated derivative of succinyl anilide, which is synthesized through a multistep process.
作用機序
N-Methyl-2',4',6'-triiodosuccinanilic acid's mechanism of action is not fully understood, but it is believed to be due to its ability to selectively accumulate in certain cells and bind to specific receptors. In cancer cells, N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to induce cell death through the activation of caspases, which are enzymes involved in apoptosis. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
生化学的および生理学的効果
N-Methyl-2',4',6'-triiodosuccinanilic acid has been shown to have various biochemical and physiological effects, depending on the specific application. In medical imaging, N-Methyl-2',4',6'-triiodosuccinanilic acid enhances the contrast of CT scans, allowing for better visualization of tissues and organs. In cancer treatment, N-Methyl-2',4',6'-triiodosuccinanilic acid induces cell death in cancer cells, while sparing normal cells. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity.
実験室実験の利点と制限
N-Methyl-2',4',6'-triiodosuccinanilic acid has several advantages for lab experiments, including its high iodine content, which enhances the contrast of images in medical imaging, and its ability to selectively accumulate in certain cells, making it a useful tool for studying specific cellular processes. However, N-Methyl-2',4',6'-triiodosuccinanilic acid also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are several future directions for N-Methyl-2',4',6'-triiodosuccinanilic acid research, including the development of new applications in medical imaging and cancer treatment, as well as further studies on its mechanism of action and potential toxicity. Additionally, N-Methyl-2',4',6'-triiodosuccinanilic acid could be used as a tool to study other cellular processes beyond GABA receptors in neuroscience research. Overall, N-Methyl-2',4',6'-triiodosuccinanilic acid has significant potential for various applications, and further research is needed to fully understand its capabilities and limitations.
合成法
The synthesis of N-Methyl-2',4',6'-triiodosuccinanilic acid involves a multistep process that starts with the reaction of succinic anhydride with aniline to form succinyl anilide. This intermediate product is then reacted with iodine and sodium hydroxide to form the di-iodo derivative. The final step involves the reaction of the di-iodo derivative with methyl iodide to form N-Methyl-2',4',6'-triiodosuccinanilic acid.
科学的研究の応用
N-Methyl-2',4',6'-triiodosuccinanilic acid has been extensively studied for its potential applications in various fields, including medical imaging, cancer treatment, and neuroscience research. In medical imaging, N-Methyl-2',4',6'-triiodosuccinanilic acid is used as a contrast agent for computed tomography (CT) scans due to its high iodine content, which enhances the contrast of the images. N-Methyl-2',4',6'-triiodosuccinanilic acid has also been studied for its potential use in cancer treatment, as it has been shown to selectively accumulate in cancer cells and induce cell death. In neuroscience research, N-Methyl-2',4',6'-triiodosuccinanilic acid has been used as a tool to study the function of GABA receptors, which are involved in the regulation of neuronal activity.
特性
CAS番号 |
18982-98-4 |
|---|---|
製品名 |
N-Methyl-2',4',6'-triiodosuccinanilic acid |
分子式 |
C11H10I3NO3 |
分子量 |
584.91 g/mol |
IUPAC名 |
4-oxo-4-(2,4,6-triiodo-N-methylanilino)butanoic acid |
InChI |
InChI=1S/C11H10I3NO3/c1-15(9(16)2-3-10(17)18)11-7(13)4-6(12)5-8(11)14/h4-5H,2-3H2,1H3,(H,17,18) |
InChIキー |
DBINQVZCEVWFLC-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C=C1I)I)I)C(=O)CCC(=O)O |
正規SMILES |
CN(C1=C(C=C(C=C1I)I)I)C(=O)CCC(=O)O |
同義語 |
3-[[N-Methyl-N-(2,4,6-triiodophenyl)amino]carbonyl]propionic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





